An In-depth Technical Guide to the Solubility of 3-(4-Ethoxyphenyl)benzaldehyde in Organic Solvents
An In-depth Technical Guide to the Solubility of 3-(4-Ethoxyphenyl)benzaldehyde in Organic Solvents
Executive Summary
3-(4-Ethoxyphenyl)benzaldehyde is a bi-aryl aromatic aldehyde with a molecular structure that suggests moderate polarity and significant potential for solubility in a range of organic solvents. This technical guide provides a comprehensive analysis of its expected solubility characteristics, grounded in fundamental principles of physical chemistry and supported by data from structurally analogous compounds. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive resource, offering a robust framework for solvent selection in synthesis, purification, and formulation development. We will explore the theoretical underpinnings of its solubility, present a qualitative and estimated quantitative solubility profile, detail rigorous experimental protocols for empirical determination, and introduce advanced computational models for solubility prediction.
Table of Contents
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Introduction to 3-(4-Ethoxyphenyl)benzaldehyde
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Theoretical Framework for Solubility
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Predicted Solubility Profile
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Experimental Determination of Solubility
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Advanced Solubility Prediction Models
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References
Introduction to 3-(4-Ethoxyphenyl)benzaldehyde
3-(4-Ethoxyphenyl)benzaldehyde is an organic compound featuring a benzaldehyde core substituted at the 3-position with a 4-ethoxyphenyl group. The presence of the aldehyde functional group, the ether linkage, and the two aromatic rings defines its physicochemical properties and, consequently, its solubility behavior.
1.1. Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's properties is foundational to predicting its solubility.
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Molecular Formula: C₁₅H₁₄O₂
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Molecular Weight: 226.27 g/mol
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Structure:
(Image generated for illustrative purposes)
The key structural features influencing solubility are:
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Aromatic Rings: The two phenyl rings contribute to the nonpolar character of the molecule, favoring solubility in nonpolar and moderately polar solvents through van der Waals forces and π-π stacking interactions.
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Aldehyde Group (-CHO): The carbonyl in the aldehyde group introduces a significant dipole moment, making the molecule polar. This group can act as a hydrogen bond acceptor, enhancing solubility in protic and other polar solvents.[1]
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Ether Linkage (-O-): The ethoxy group's ether oxygen is also a hydrogen bond acceptor and contributes to the molecule's overall polarity.
Based on these features, a balanced solubility profile is anticipated. While the large aromatic system suggests poor solubility in water, it is expected to be soluble in many common organic solvents. For a structurally similar compound, 4-ethoxybenzaldehyde, it is described as poorly soluble in water but soluble in organic solvents and oils.[2]
Table 1: Estimated Physicochemical Properties of 3-(4-Ethoxyphenyl)benzaldehyde and Related Analogues
| Property | 3-(4-Ethoxyphenyl)benzaldehyde (Estimated) | 4-Ethoxybenzaldehyde[2][3] | 3-Phenylbenzaldehyde[4][5] |
| Molecular Weight | 226.27 g/mol | 150.17 g/mol | 182.22 g/mol |
| Boiling Point | > 300 °C (Predicted) | 249-250 °C | ~318 °C (Predicted) |
| Melting Point | Solid at STP (Predicted) | 13-14 °C | Liquid at STP |
| logP (Octanol/Water) | ~4.0 (Predicted) | 2.23 | 3.4 |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that solutes tend to dissolve in solvents with similar intermolecular forces.
2.1. Intermolecular Forces at Play
The dissolution of 3-(4-Ethoxyphenyl)benzaldehyde in a solvent is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
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Dispersion Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane and toluene. The large, polarizable electron system of the biphenyl structure will lead to significant dispersion interactions.
-
Dipole-Dipole Interactions: The polar aldehyde group creates a permanent dipole, leading to favorable interactions with other polar molecules like acetone, ethyl acetate, and dichloromethane.[1][8]
-
Hydrogen Bonding: While the molecule has no hydrogen bond donors, the oxygen atoms of the aldehyde and ether groups can act as hydrogen bond acceptors.[9] This is a critical factor for solubility in protic solvents like alcohols (methanol, ethanol).
The interplay of these forces dictates the solubility spectrum. The large nonpolar surface area from the aromatic rings will drive solubility in less polar solvents, while the polar functional groups will promote solubility in more polar environments.
2.2. Logical Flow of Solubility Prediction
The following diagram illustrates the decision-making process for predicting solubility based on molecular characteristics.
Caption: Logical workflow for predicting solubility.
Predicted Solubility Profile
While quantitative experimental data is not available, a qualitative and estimated quantitative profile can be constructed based on the principles discussed and data from similar compounds.
3.1. Qualitative Solubility Assessment
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High Solubility: Expected in solvents that can engage in both dispersion and dipole-dipole interactions. This includes ketones (acetone), esters (ethyl acetate), chlorinated solvents (dichloromethane), and ethers (tetrahydrofuran, THF). A study on a similar substituted benzaldehyde showed maximum solubility in acetone and chloroform.[10]
-
Good to Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. The ability to accept hydrogen bonds is key, but the large nonpolar scaffold may limit very high solubility compared to smaller aldehydes. As the carbon chain of aldehydes increases, their solubility in water decreases significantly, but they remain soluble in organic solvents.[8][9][11][12]
-
Moderate to Low Solubility: Expected in nonpolar aliphatic solvents like hexane. While dispersion forces are present, the solvent cannot effectively solvate the polar aldehyde group.
-
Insoluble: Expected in water. The large hydrophobic structure (two phenyl rings and an ethyl group) will dominate, making it practically insoluble, similar to benzaldehyde itself.[4]
3.2. Estimated Quantitative Solubility Table
The following table provides estimated solubility ranges at ambient temperature (20-25°C). These are not empirically verified values for the target compound but are educated estimations for guiding experimental work.
Table 2: Estimated Solubility of 3-(4-Ethoxyphenyl)benzaldehyde in Common Organic Solvents
| Solvent | Solvent Type | Predicted Polarity | Estimated Solubility Range ( g/100 mL) | Rationale |
| Hexane | Nonpolar Aliphatic | Very Low | 1 - 5 | Dominated by dispersion forces; poor solvation of polar groups. |
| Toluene | Nonpolar Aromatic | Low | 10 - 30 | Aromatic nature provides favorable π-π interactions with the solute's phenyl rings. |
| Dichloromethane | Polar Aprotic | Moderate | > 50 | Good balance of polarity to solvate the aldehyde and ability to interact with the nonpolar parts. |
| Diethyl Ether | Polar Aprotic | Low | 20 - 40 | Ether can solvate the polar groups, but its overall low polarity is a good match. |
| Ethyl Acetate | Polar Aprotic | Moderate | > 50 | Strong dipole-dipole interactions and capacity as an H-bond acceptor. |
| Acetone | Polar Aprotic | High | > 50 | Highly polar, excellent for solvating the carbonyl group. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | > 50 | Cyclic ether structure provides excellent solvation for both polar and nonpolar moieties. |
| Acetonitrile | Polar Aprotic | High | 10 - 30 | High polarity, but may be less effective at solvating the large nonpolar part than other polar aprotics. |
| Methanol | Polar Protic | High | 20 - 40 | Strong hydrogen bond acceptor capability of the solvent. |
| Ethanol | Polar Protic | High | 30 - 50 | Slightly less polar than methanol, providing a better balance for the nonpolar structure. |
| Water | Polar Protic | Very High | < 0.1 | Large hydrophobic structure prevents dissolution. |
Experimental Determination of Solubility
To move beyond prediction, empirical determination is essential. The isothermal shake-flask method is a reliable and widely used technique.[6]
4.1. Protocol: Isothermal Shake-Flask Method
This protocol provides a self-validating system for determining equilibrium solubility.
Objective: To determine the saturation solubility of 3-(4-Ethoxyphenyl)benzaldehyde in a selected solvent at a constant temperature.
Materials:
-
3-(4-Ethoxyphenyl)benzaldehyde (solid, >98% purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks (20 mL)
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance (± 0.1 mg)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid 3-(4-Ethoxyphenyl)benzaldehyde to a vial. "Excess" means enough solid remains undissolved at equilibrium. b. Add a known volume (e.g., 5.0 mL) of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: a. Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). b. Agitate the mixture at a constant rate for a sufficient time to reach equilibrium. A period of 24-48 hours is typical, but this should be validated. c. Causality Check: The goal is to ensure the system has reached a true thermodynamic equilibrium. To validate this, samples can be taken at different time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer changes over time.
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Sample Preparation: a. After equilibration, stop the agitation and allow the excess solid to settle for at least 2 hours in the temperature-controlled environment. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. c. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Trustworthiness Check: Filtration is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to ensure the filter is saturated with the solution.
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Analysis: a. Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method. b. Quantify the concentration of 3-(4-Ethoxyphenyl)benzaldehyde in the diluted sample using a pre-calibrated HPLC or UV-Vis method. c. Self-Validation: A calibration curve must be prepared using standards of known concentration. The correlation coefficient (R²) of the curve should be >0.999 to ensure analytical accuracy.
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Calculation: a. Calculate the original concentration in the saturated solution, accounting for the dilution factor. b. Express the solubility in desired units (e.g., mg/mL, mol/L, g/100 g solvent).
4.2. Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Workflow.
Advanced Solubility Prediction Models
For more precise, in-silico predictions, computational models like Hansen Solubility Parameters (HSP) and COSMO-RS are invaluable tools in modern drug development.
5.1. Hansen Solubility Parameters (HSP)
HSP theory is based on the concept that the total cohesive energy of a substance can be divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] A substance is likely to dissolve in a solvent when their respective Hansen parameters are similar.
The distance (Ra) between a solute and a solvent in Hansen space is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A solute is predicted to be soluble in a solvent if Ra is less than the interaction radius (R₀) of the solute.
While the specific HSP values for 3-(4-Ethoxyphenyl)benzaldehyde are not published, we can use values for benzaldehyde as a reference point to understand which solvents are theoretically a good match.[9]
Table 3: Hansen Solubility Parameters for Benzaldehyde and Select Solvents (MPa⁰.⁵)
| Substance | δD (Dispersion) | δP (Polar) | δH (H-Bonding) |
| Benzaldehyde | 19.4 | 7.4 | 5.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Hexane | 14.9 | 0.0 | 0.0 |
Source: Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.[9]
This data shows that acetone is a closer match in polar and hydrogen bonding parameters to benzaldehyde than hexane, which aligns with our qualitative predictions. The addition of the ethoxyphenyl group would likely increase the δD and slightly alter the δP and δH values.
5.2. COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without requiring extensive experimental data.[1][15][16][17]
The methodology involves:
-
Performing a quantum chemical calculation (DFT) for the molecule of interest in a virtual conductor environment.
-
This generates a screening charge density (σ-profile) on the molecule's surface, which serves as a detailed descriptor of its polarity.
-
Statistical thermodynamics are then used to calculate the chemical potential of the solute in any solvent, from which solubility can be derived.
COSMO-RS is particularly powerful because it can predict solubility in mixed solvent systems and can account for conformational effects of the solute.[18] This method represents the state-of-the-art for a priori solubility prediction and would be the recommended approach for obtaining highly accurate theoretical values for 3-(4-Ethoxyphenyl)benzaldehyde.[1][17]
Conclusion
3-(4-Ethoxyphenyl)benzaldehyde is predicted to be a versatile compound with high solubility in a range of polar aprotic solvents such as THF, acetone, and ethyl acetate, and good solubility in polar protic solvents like ethanol. Its solubility is expected to be limited in nonpolar aliphatic hydrocarbons but moderate in aromatic hydrocarbons. This guide provides the theoretical foundation for these predictions, a robust experimental protocol for their empirical validation, and an introduction to advanced computational tools for more precise in-silico screening. This integrated approach of theoretical prediction and experimental validation provides a strong framework for scientists and developers working with this compound, enabling rational solvent selection and accelerating research and development timelines.
References
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]
- Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. (2026).
-
Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
4-Ethoxybenzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
Hansen solubility parameters. (n.d.). Stenutz. Retrieved February 10, 2026, from [Link]
-
HSP Basics | Practical Solubility Science. (n.d.). Prof Steven Abbott. Retrieved February 10, 2026, from [Link]
-
Prediction of Solubility with COSMO-RS. (n.d.). Zenodo. Retrieved February 10, 2026, from [Link]
-
Aldehyde. (2026, January 29). Britannica. Retrieved February 10, 2026, from [Link]
- Solubility Temperature Dependence Predicted from 2D Structure. (2015). ADMET and DMPK, 3(4), 259.
-
3-Ethoxy-4-pentyloxybenzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms? (2016). Quora. Retrieved February 10, 2026, from [Link]
-
14.10: Properties of Aldehydes and Ketones. (2022). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]
-
New Developments in Prediction of Solid-State Solubility and Cocrystallization Using COSMO-RS Theory. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Hansen solubility parameter. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
3-phenyl benzaldehyde. (n.d.). FooDB. Retrieved February 10, 2026, from [Link]
- Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. (2002).
-
Chemical Properties of Benzaldehyde, 3-ethoxy-. (n.d.). Cheméo. Retrieved February 10, 2026, from [Link]
- Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. (2024). Industrial & Engineering Chemistry Research.
-
Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
Hansen solubility parameters. (n.d.). Stenutz. Retrieved February 10, 2026, from [Link]
- Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. (2025).
-
Hansen Solubility Parameters. (n.d.). Retrieved February 10, 2026, from [Link]
-
3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. (n.d.). ChemSynthesis. Retrieved February 10, 2026, from [Link]
-
4-(4-Methoxyphenoxy)benzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]
-
3,4,5-Trimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]
-
3-Phenylbenzaldehyde. (n.d.). PubChem. Retrieved February 10, 2026, from [Link]
-
4-methoxysalicylaldehyde. (n.d.). The Good Scents Company. Retrieved February 10, 2026, from [Link]
-
Benzaldehyde, 3,4-dimethoxy-. (n.d.). NIST WebBook. Retrieved February 10, 2026, from [Link]
-
4-Phenylbenzaldehyde. (n.d.). ChemBK. Retrieved February 10, 2026, from [Link]
Sources
- 1. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 10031-82-0 CAS MSDS (4-Ethoxybenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Showing Compound 3-Phenyl benzaldehyde (FDB007745) - FooDB [foodb.ca]
- 5. 3-Phenylbenzaldehyde | C13H10O | CID 121053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hansen solubility parameters [stenutz.eu]
- 8. echemi.com [echemi.com]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. jetir.org [jetir.org]
- 11. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Ethoxy-4-methoxybenzaldehyde 99 1131-52-8 [sigmaaldrich.com]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 15. zenodo.org [zenodo.org]
- 16. researchgate.net [researchgate.net]
- 17. Prediction of aqueous solubility of drugs and pesticides with COSMO-RS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
